6-Chloro-5-methoxynicotinoylchloride
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Overview
Description
6-Chloro-5-methoxynicotinoylchloride is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methoxynicotinoylchloride typically involves the chlorination of 5-methoxynicotinic acid. The process begins with the esterification of 5-methoxynicotinic acid using an alcohol solvent under acidic conditions to form the corresponding ester. This ester is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methoxynicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Esterification: The compound can react with diethylene glycol and pentaethylene glycol to form esters.
Reduction: The compound can be reduced to form 6-Chloro-5-methoxynicotinoyl derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination.
Diethylene Glycol and Pentaethylene Glycol: Used for esterification reactions.
Major Products Formed
6-Chloro-5-methoxynicotinoyl Derivatives: Formed through substitution and reduction reactions.
Esters: Formed through esterification reactions with glycols.
Scientific Research Applications
6-Chloro-5-methoxynicotinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Radioligand Synthesis: Used in the synthesis of radioligands for imaging studies.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methoxynicotinoylchloride is not well-documented. its structural features suggest that it may interact with biological targets similar to other nicotinic acid derivatives. The presence of the chlorine atom and methoxy group may influence its binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the methoxy group.
5-Methoxynicotinic Acid: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylnicotinoyl Chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-5-methoxynicotinoylchloride is unique due to the presence of both the chlorine atom and the methoxy group on the pyridine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5Cl2NO2 |
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Molecular Weight |
206.02 g/mol |
IUPAC Name |
6-chloro-5-methoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3 |
InChI Key |
HLTMMMHRQFDVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)Cl)Cl |
Origin of Product |
United States |
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